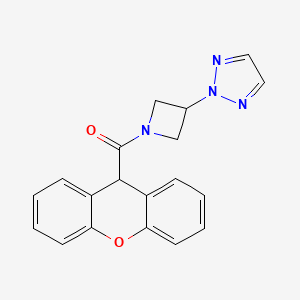
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(9H-xanthen-9-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(9H-xanthen-9-yl)methanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the azetidine family, which is known for its diverse biological activities. The combination of the azetidine and xanthenyl moieties in this compound makes it a unique and promising candidate for further research.
Applications De Recherche Scientifique
- Xanthones are known for their potential anticancer activities. Researchers have synthesized derivatives of this compound and evaluated their effects on cancer cell lines. Preliminary studies suggest that certain xanthone-triazole hybrids exhibit cytotoxicity against cancer cells, making them interesting candidates for further investigation .
- Xanthones often possess antioxidant properties due to their ability to scavenge free radicals. The triazole moiety in this compound may enhance its antioxidant activity. Researchers have explored its potential as a natural antioxidant or as an additive in food and cosmetic formulations .
- Inflammation plays a crucial role in various diseases. Some xanthones exhibit anti-inflammatory effects by modulating inflammatory pathways. Investigating the anti-inflammatory potential of this hybrid compound could lead to novel therapeutic agents .
- Xanthones have demonstrated antimicrobial activity against bacteria, fungi, and viruses. Combining the xanthone scaffold with the triazole ring may enhance its efficacy. Researchers have explored its potential as an antimicrobial agent or as part of drug delivery systems .
- Xanthones are known to inhibit enzymes such as α-glucosidase, which is relevant in diabetes management. Researchers have investigated whether this hybrid compound can modulate enzyme activity, potentially leading to new therapeutic strategies .
- The unique structure of this compound makes it valuable in chemical biology and medicinal chemistry. Researchers have used it as a scaffold for designing enzyme inhibitors, fluorescent probes, and other bioactive molecules. Its versatility allows for diverse applications .
Anticancer Properties
Antioxidant Activity
Anti-Inflammatory Effects
Antimicrobial Applications
Enzyme Inhibition
Chemical Biology and Medicinal Chemistry
Mécanisme D'action
Target of Action
It’s known that xanthone derivatives, which share a similar structure with this compound, have been found to counteract oxidative stress via nrf2 modulation in inflamed human macrophages .
Mode of Action
Xanthone derivatives have been shown to enhance the nrf2 translocation, which is a sign of intracellular cell response towards oxidative stress and inflammation . This suggests that the compound may interact with its targets by modulating the Nrf2 pathway.
Biochemical Pathways
The compound likely affects the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway . The Nrf2 pathway plays a crucial role in cellular defense against oxidative stress and inflammation. When activated, Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the DNA, leading to the transcription of various antioxidant and anti-inflammatory genes.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its potential anti-inflammatory and antioxidant activities, given its possible role in modulating the Nrf2 pathway . By enhancing Nrf2 translocation, the compound could potentially increase the expression of antioxidant and anti-inflammatory genes, thereby helping to counteract oxidative stress and inflammation.
Propriétés
IUPAC Name |
[3-(triazol-2-yl)azetidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-19(22-11-13(12-22)23-20-9-10-21-23)18-14-5-1-3-7-16(14)25-17-8-4-2-6-15(17)18/h1-10,13,18H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPFYHBEBWXGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N5N=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

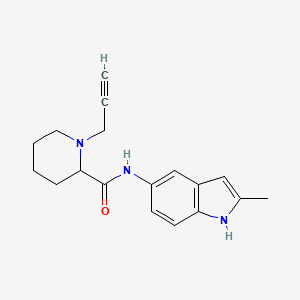
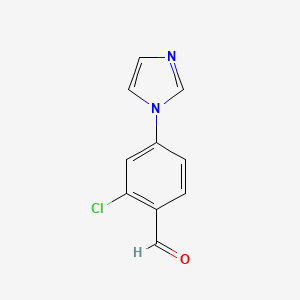

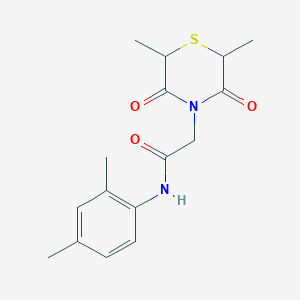

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2831036.png)
![Ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2831041.png)
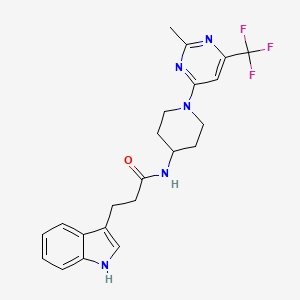
![2-Oxospiro[3.3]heptane-6-carboxamide](/img/structure/B2831044.png)
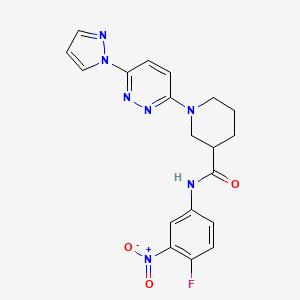
![Methyl 5-phenyl-3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2831048.png)

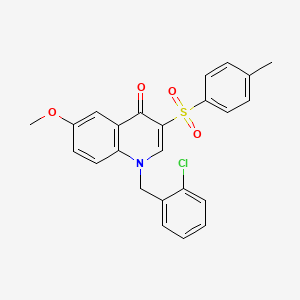
![N-[3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2831051.png)